![molecular formula C9H7ClFNO5 B186884 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate CAS No. 153471-75-1](/img/structure/B186884.png)
2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate
Overview
Description
2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate: is a chemical compound with the molecular formula C9H7ClFNO5 and a molecular weight of 263.61 g/mol . This compound is characterized by the presence of chloro, fluoro, and nitro substituents on a phenyl ring, which is further attached to an ethyl carbonate group. It is used in various chemical synthesis processes and research applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate typically begins with 2-Chloro-4-fluoro-5-nitrophenol .
Reaction with Ethyl Chloroformate: The phenol is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl carbonate derivative.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods:
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale Reactors: Using large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to improve efficiency and yield.
Purification: Employing advanced purification techniques such as distillation and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ethyl carbonate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide .
Reduction: Catalysts like palladium on carbon or Raney nickel in the presence of hydrogen gas.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide .
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Phenol Derivatives: From the hydrolysis of the ethyl carbonate group.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Reagent: Employed as a reagent in various organic reactions due to its unique reactivity.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential pharmaceutical applications due to its structural features.
Biological Studies: Used in studies to understand the interaction of substituted phenyl compounds with biological systems.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Applied in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate involves its interaction with various molecular targets:
Comparison with Similar Compounds
2-Chloro-4-fluoro-5-nitrophenol: Similar structure but lacks the ethyl carbonate group.
2-Chloro-4-fluoro-5-nitrobenzene: Similar structure but lacks the hydroxyl and ethyl carbonate groups.
2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate: Similar structure but has a methyl carbonate group instead of an ethyl carbonate group.
Uniqueness:
Biological Activity
2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate (C₉H₇ClFNO₅) is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound features a phenyl ring with chlorine and fluorine substitutions, along with a nitro group and an ethyl carbonate moiety. This configuration contributes to its unique reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C₉H₇ClFNO₅ |
Molecular Weight | 233.60 g/mol |
CAS Number | 153471-75-1 |
The biological activity of this compound is primarily attributed to its interaction with various biological molecules, particularly enzymes. Studies suggest that it may act as an inhibitor of specific enzyme targets, potentially affecting metabolic pathways.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit enzyme inhibition capabilities. For instance, it has been noted that derivatives of related compounds can inhibit α-glucosidase and α-amylase, which are critical in carbohydrate metabolism. Such inhibition can lead to implications in managing conditions like diabetes.
Biological Activity
- Antimicrobial Properties :
-
Antitumor Activity :
- Similar nitrophenyl compounds have demonstrated potential antitumor effects in vitro. The mechanism often involves the induction of apoptosis in cancer cells through the inhibition of key survival pathways.
- Toxicity Studies :
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of various derivatives against common pathogens. The results indicated that certain derivatives showed significant inhibition zones, suggesting potential for development into therapeutic agents.
Case Study 2: Enzyme Inhibition Assays
In a comparative analysis, this compound was tested against α-glucosidase and α-amylase enzymes. The compound exhibited IC50 values indicating effective inhibition, which could be beneficial in managing postprandial glucose levels in diabetic patients.
Properties
IUPAC Name |
(2-chloro-4-fluoro-5-nitrophenyl) ethyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFNO5/c1-2-16-9(13)17-8-4-7(12(14)15)6(11)3-5(8)10/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMMWAHLBZGOBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=C(C=C(C(=C1)[N+](=O)[O-])F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395632 | |
Record name | 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153471-75-1 | |
Record name | 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CHLORO-4-FLUORO-5-NITROPHENYL ETHYL CARBONATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthesis pathway for 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate?
A1: The synthesis of this compound involves a two-step process starting with 2-chloro-4-fluorophenol. First, an acylation reaction with ethyl chloroformate produces 2-chloro-4-fluorophenyl ethyl carbonate []. This intermediate then undergoes nitration using fuming nitric acid to yield the final product, this compound [, ].
Q2: How was the structure of this compound confirmed in the research?
A2: The researchers employed a combination of spectroscopic techniques to confirm the structure of both 2-chloro-4-fluorophenyl ethyl carbonate and the final product, this compound. These techniques included ¹H-NMR, FT-IR, and elemental analysis []. This multi-faceted approach ensures a high level of confidence in the structural identification of the synthesized compound.
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